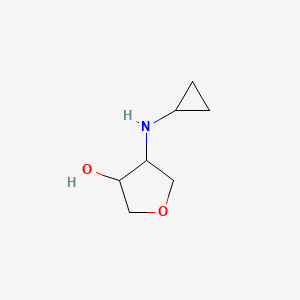

4-(Cyclopropylamino)oxolan-3-ol

Description

Contextualization of Tetrahydrofuran (B95107) Derivatives in Chemical Research

The oxolane ring, more commonly known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether that serves as a fundamental structural motif in a vast array of chemical compounds. researchgate.netwikipedia.org Its prevalence is notable in numerous natural products, many of which exhibit significant biological activities. researchgate.netnih.gov In the realm of synthetic chemistry, tetrahydrofuran derivatives are not only end products but also versatile intermediates that can undergo various chemical transformations, including ring-opening and expansion reactions. researchgate.net

In medicinal chemistry, the tetrahydrofuran scaffold is frequently incorporated into drug candidates to modulate their physicochemical properties. pharmablock.com For instance, replacing a more lipophilic carbocyclic ring like cyclohexane (B81311) with a tetrahydrofuran ring can lead to improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom in the THF ring can also act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets such as enzymes. pharmablock.com The conformational rigidity of the THF ring, compared to a linear ether, can be advantageous in drug design by reducing the entropic penalty upon binding to a target. pharmablock.com

Significance of Amino-Substituted Oxolanes in Synthetic and Biological Chemistry

The introduction of an amino group onto the oxolane scaffold gives rise to amino-substituted oxolanes, a class of compounds with considerable importance in both synthetic and biological chemistry. These molecules combine the beneficial features of the tetrahydrofuran ring with the versatile reactivity and biological relevance of the amino group. Amino-substituted heterocyclic compounds are key building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. rsc.orgacs.org

In the context of medicinal chemistry, the vicinal amino alcohol functionality (an amino group and a hydroxyl group on adjacent carbon atoms), as seen in 4-(cyclopropylamino)oxolan-3-ol, is a recognized pharmacophore present in numerous biologically active compounds, including certain beta-blockers. mdpi.com The amino group can be crucial for a molecule's interaction with its biological target, often forming key hydrogen bonds or salt bridges. Furthermore, the presence of both an amino and a hydroxyl group provides handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The development of synthetic methods to produce enantiomerically pure amino-substituted oxolanes is an active area of research, as the stereochemistry of these substituents can have a profound impact on biological activity. rsc.org

Rationale and Research Objectives for Investigating 4-(Cyclopropylamino)oxolan-3-ol

The rationale for investigating 4-(cyclopropylamino)oxolan-3-ol stems from the potential synergistic combination of its three key structural components: the oxolane ring, the vicinal amino-alcohol functionality, and the cyclopropyl (B3062369) group. The primary research objective would be to synthesize and characterize this molecule to explore its potential as a novel scaffold or building block in drug discovery and materials science.

The cyclopropyl group is of particular interest in medicinal chemistry. It is often used as a bioisosteric replacement for other groups, such as a phenyl ring or an isopropyl group. The small, rigid nature of the cyclopropyl ring can introduce conformational constraints that may be beneficial for binding to a biological target. Additionally, the cyclopropyl group can influence a molecule's metabolic stability, sometimes blocking sites of metabolism and thereby prolonging the compound's duration of action.

Therefore, the investigation of 4-(cyclopropylamino)oxolan-3-ol would likely focus on the following objectives:

Synthesis and Stereochemical Control: Developing efficient synthetic routes to produce 4-(cyclopropylamino)oxolan-3-ol, with a particular emphasis on controlling the stereochemistry of the amino and hydroxyl groups, as this is expected to be critical for any potential biological activity.

Physicochemical Property Profiling: Characterizing the fundamental physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa, to assess its drug-likeness.

Exploration as a Chemical Building Block: Utilizing 4-(cyclopropylamino)oxolan-3-ol as a starting material for the synthesis of more complex molecules to demonstrate its utility in synthetic chemistry.

Biological Screening: In a drug discovery context, the compound would likely be screened against a variety of biological targets, such as kinases or G-protein coupled receptors, to identify any potential therapeutic applications. The vicinal amino alcohol and the cyclopropylamine (B47189) moieties are common in bioactive compounds, suggesting that this molecule could have interesting pharmacological properties.

In essence, research into 4-(cyclopropylamino)oxolan-3-ol would be driven by the hypothesis that the unique combination of its structural features could lead to a valuable new chemical entity for various applications.

Compound Data

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(Cyclopropylamino)oxolan-3-ol | C7H13NO2 | 143.18 |

| Tetrahydrofuran (Oxolane) | C4H8O | 72.11 |

| Cyclohexane | C6H12 | 84.16 |

| (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol | C9H19NO3 | 189.25 |

| (3S)-oxolan-3-ol | C4H8O2 | 88.11 |

| (3R)-oxolan-3-ol | C4H8O2 | 88.11 |

Properties

IUPAC Name |

4-(cyclopropylamino)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIWFWRVARJDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylamino Oxolan 3 Ol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(cyclopropylamino)oxolan-3-ol reveals several potential synthetic disconnections. The most apparent disconnection is the carbon-nitrogen bond, which points to a precursor ketone or aldehyde and cyclopropylamine (B47189), suggesting a reductive amination pathway. Alternatively, the oxolane ring itself can be disconnected, leading to acyclic precursors.

One logical retrosynthetic approach begins by disconnecting the C-N bond, which leads to a 4-oxo-oxolan-3-ol intermediate and cyclopropylamine. However, the synthesis of such a keto-alcohol could be challenging. A more viable strategy involves the disconnection of the C-N bond via an epoxide intermediate. This approach identifies a key precursor, an epoxy-oxolane, which can undergo nucleophilic ring-opening by cyclopropylamine. This pathway is advantageous as it can be designed to be highly stereospecific.

Another key disconnection strategy involves the formation of the oxolane ring from an acyclic precursor. This could involve an intramolecular Williamson ether synthesis from a suitably substituted butane-1,2,4-triol derivative or the cyclization of a protected amino-diol.

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor | Synthetic Approach |

| 1,4-Anhydro-2,3-epoxy-D,L-threitol | Nucleophilic ring-opening |

| (R)- or (S)-Glycidol | Multi-step synthesis involving introduction of the cyclopropylamine moiety |

| Dihydrofuran | Epoxidation followed by aminolysis |

| Butane-1,2,4-triol | Conversion to an epoxide, then reaction with cyclopropylamine |

Development of Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 4-(cyclopropylamino)oxolan-3-ol is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. This section delves into the enantioselective and diastereoselective approaches for its synthesis.

Enantioselective and Diastereoselective Approaches

A powerful strategy for the stereocontrolled synthesis of 4-(cyclopropylamino)oxolan-3-ol involves the use of chiral starting materials. For instance, the use of enantiomerically pure (R)- or (S)-glycidol can serve as a versatile starting point. The epoxide ring of glycidol (B123203) can be opened by a protected amine, followed by the introduction of the cyclopropyl (B3062369) group and subsequent ring closure to form the tetrahydrofuran (B95107) ring.

Alternatively, an enantioselective epoxidation of a suitable dihydrofuran derivative can generate a chiral epoxide, which can then be opened by cyclopropylamine. The regioselectivity of the epoxide opening is a critical factor, and it is generally governed by the nature of the catalyst and the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide in an SN2 fashion, leading to inversion of configuration. nih.govyoutube.com

A plausible diastereoselective approach would involve the epoxidation of a chiral allylic alcohol derived from a furan (B31954) precursor. The stereochemistry of the resulting epoxy alcohol can be controlled by the directing effect of the hydroxyl group. Subsequent reaction with cyclopropylamine would then yield the desired diastereomer of 4-(cyclopropylamino)oxolan-3-ol.

Design and Application of Chiral Catalysts

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of synthesizing 4-(cyclopropylamino)oxolan-3-ol, chiral catalysts can be employed in several key steps.

For instance, a kinetic resolution of a racemic mixture of a suitable epoxy-oxolane precursor can be achieved using a chiral catalyst in the presence of a nucleophile. This would allow for the separation of the enantiomers of the epoxide, which can then be converted to the corresponding enantiomerically pure amino alcohol.

Another application of chiral catalysts is in the asymmetric dihydroxylation of a dihydrofuran derivative. This would generate a chiral diol, which can be further functionalized to introduce the cyclopropylamino group.

Examples of Chiral Catalysts and Their Potential Application:

| Catalyst Type | Potential Application |

| Chiral Salen-based catalysts | Asymmetric ring-opening of meso-epoxides |

| Chiral Phosphine ligands (e.g., BINAP) | Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation of an enamine precursor |

| Cinchona alkaloid derivatives | Asymmetric aminohydroxylation of dihydrofuran |

Exploration of Novel Synthetic Routes and Optimized Reaction Conditions

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel technologies such as microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govacs.orgscirp.orgacs.orgscientific.net The synthesis of 4-(cyclopropylamino)oxolan-3-ol could potentially be expedited using this technology. For example, the nucleophilic ring-opening of an epoxy-oxolane with cyclopropylamine, which might require prolonged heating under conventional conditions, could be achieved in a significantly shorter time with microwave heating.

The efficiency of microwave-assisted synthesis stems from the direct interaction of the microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in higher yields, cleaner reactions, and a reduction in side products.

Potential Microwave-Assisted Steps in the Synthesis of 4-(Cyclopropylamino)oxolan-3-ol:

| Reaction Step | Conventional Conditions | Potential Microwave Conditions |

| Epoxide ring-opening | High temperature, long reaction time | Lower temperature, significantly reduced reaction time |

| Reductive amination | Multi-step, requires isolation of intermediates | One-pot reaction, shorter time |

| Cyclization | High temperature, long reaction time | Faster cyclization, potentially higher yield |

Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform multi-step reactions in a continuous manner. youtube.comamidetech.comnih.govrsc.orgyoutube.com The synthesis of 4-(cyclopropylamino)oxolan-3-ol could be adapted to a flow process, particularly for the handling of potentially hazardous intermediates or for large-scale production.

A flow chemistry setup could involve the in-situ generation of a reactive intermediate, such as an epoxide, which is then immediately reacted with cyclopropylamine in a subsequent reactor. This would minimize the accumulation of unstable species and allow for precise control over reaction parameters such as temperature, pressure, and reaction time.

The integration of in-line purification techniques, such as solid-phase extraction or liquid-liquid separation, could further streamline the process, leading to a continuous stream of the purified product.

Strategies for Derivatization and Structural Modification

The inherent functionalities of 4-(cyclopropylamino)oxolan-3-ol provide fertile ground for a multitude of chemical modifications. These transformations allow for the fine-tuning of its physicochemical properties, a critical aspect in the development of new chemical entities. Derivatization strategies can be broadly categorized into modifications of the oxolane ring and alterations to the cyclopropylamino group.

Functional Group Interconversions at the Oxolane Ring

The hydroxyl group on the oxolane ring is a primary site for functionalization. Standard organic transformations can be employed to convert this alcohol into a variety of other functional groups, thereby modulating the molecule's polarity and hydrogen bonding capacity.

One of the most common derivatizations is O-acylation to form esters. This can be achieved by reacting 4-(cyclopropylamino)oxolan-3-ol with a range of acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, treatment with acetyl chloride would yield the corresponding acetate (B1210297) ester. This transformation can be useful for masking the polar hydroxyl group or for introducing specific ester-containing functionalities.

Another key transformation is O-alkylation to generate ethers. This is typically accomplished by deprotonating the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. This allows for the introduction of a wide array of alkyl or aryl groups, significantly altering the lipophilicity and steric profile of the molecule.

Furthermore, the hydroxyl group can be oxidized to a ketone. Reagents such as Dess-Martin periodinane or Swern oxidation conditions can be employed for this purpose. The resulting 4-(cyclopropylamino)oxolan-3-one is a valuable intermediate for further modifications, such as nucleophilic additions to the carbonyl group.

| Transformation | Reagents and Conditions | Product Functional Group |

| O-Acylation | Acyl chloride/anhydride, base (e.g., triethylamine) | Ester |

| O-Alkylation | Strong base (e.g., NaH), alkyl halide | Ether |

| Oxidation | Dess-Martin periodinane or Swern oxidation | Ketone |

Table 1: Functional Group Interconversions at the Oxolane Ring

Introduction of Diverse Substituents on the Cyclopropylamino Moiety

The secondary amine of the cyclopropylamino group offers another handle for structural diversification. These modifications can influence the basicity and nucleophilicity of the nitrogen atom, as well as introduce new pharmacophoric elements.

A fundamental reaction is N-acylation , leading to the formation of amides. This is readily achieved by treating 4-(cyclopropylamino)oxolan-3-ol with acyl chlorides or anhydrides. This transformation can be used to introduce a variety of substituents and can also serve as a protecting group strategy for the amine.

N-alkylation of the secondary amine can be performed to generate tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with alkyl halides. This allows for the introduction of a second alkyl group, further modifying the steric and electronic properties of the nitrogen center.

Furthermore, the nitrogen atom can participate in sulfonylation reactions with sulfonyl chlorides to form sulfonamides. This functional group is a well-established pharmacophore in medicinal chemistry.

| Transformation | Reagents and Conditions | Product Functional Group |

| N-Acylation | Acyl chloride/anhydride, base | Amide |

| N-Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) or alkyl halide | Tertiary amine |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Table 2: Introduction of Diverse Substituents on the Cyclopropylamino Moiety

The strategic application of these derivatization methodologies allows for the systematic exploration of the chemical space around the 4-(cyclopropylamino)oxolan-3-ol core, facilitating the development of novel compounds with tailored properties for various scientific applications.

Advanced Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic techniques are invaluable tools for probing the molecular structure of compounds. A multi-faceted approach, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, is essential for a complete and accurate structural determination of 4-(Cyclopropylamino)oxolan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Cyclopropylamino)oxolan-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the oxolane ring, the amino group, and the hydroxyl group. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the electronic environment and spatial relationships of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbons of the cyclopropyl ring, the oxolane ring, and those bonded to the nitrogen and oxygen atoms.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY experiments would establish proton-proton couplings, while HSQC and HMBC would correlate proton and carbon signals, confirming the connectivity between different parts of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Cyclopropylamino)oxolan-3-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxolane C2 | 3.5 - 3.8 | 68 - 72 |

| Oxolane C3 | 4.0 - 4.3 | 70 - 75 |

| Oxolane C4 | 3.0 - 3.3 | 55 - 60 |

| Oxolane C5 | 3.6 - 3.9 | 65 - 70 |

| Cyclopropyl CH | 2.0 - 2.3 | 25 - 30 |

| Cyclopropyl CH₂ | 0.4 - 0.8 | 5 - 10 |

| NH | 1.5 - 2.5 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of 4-(Cyclopropylamino)oxolan-3-ol. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity established by NMR spectroscopy.

Data Table: Expected HRMS Data for 4-(Cyclopropylamino)oxolan-3-ol

| Molecular Formula | Calculated Monoisotopic Mass | Observed m/z [M+H]⁺ |

| C₇H₁₃NO₂ | 143.0946 | To be determined experimentally |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of 4-(Cyclopropylamino)oxolan-3-ol is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and the C-O stretch of the ether and alcohol (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the cyclopropyl ring would be expected to give rise to characteristic Raman signals.

Interactive Data Table: Key IR Absorption Bands for 4-(Cyclopropylamino)oxolan-3-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C-O (ether/alcohol) | Stretching | 1050 - 1150 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For 4-(Cyclopropylamino)oxolan-3-ol, which lacks extensive chromophores, the UV-Vis spectrum is not expected to show strong absorptions in the visible region. However, it may exhibit weak absorptions in the UV region corresponding to n→σ* transitions of the heteroatoms.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of 4-(Cyclopropylamino)oxolan-3-ol can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the relative stereochemistry of the chiral centers at positions 3 and 4 of the oxolane ring. The resulting crystal structure would provide a detailed and highly accurate molecular model.

Chiroptical Methods for Absolute Configuration Assignment

Given the presence of at least two stereocenters in 4-(Cyclopropylamino)oxolan-3-ol, determining the absolute configuration of each enantiomer is crucial. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for this purpose. By measuring the differential absorption of left and right circularly polarized light, these methods can distinguish between enantiomers and, through comparison with theoretical calculations or empirical rules, assign the absolute configuration (R or S) to each chiral center.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.comyoutube.com This differential absorption is only observed in spectral regions where the molecule has a chromophore, an atom or group of atoms that absorbs light. creative-biostructure.com The resulting CD spectrum is a plot of this difference in absorption (typically expressed as molar ellipticity, [θ]) against wavelength. pg.edu.pl

For 4-(cyclopropylamino)oxolan-3-ol, the chromophores amenable to electronic CD spectroscopy are primarily the non-bonding electrons of the oxygen and nitrogen atoms. The electronic transitions of these atoms, likely n→σ* transitions, occur in the far-UV region. The sign and intensity of the observed peaks, known as Cotton effects, are highly sensitive to the stereochemical environment around the chromophore. bhu.ac.in

Enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign. chiralabsxl.com This makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known standard or to spectra predicted by computational methods like density functional theory (DFT). nih.govspectroscopyeurope.com

The molecule 4-(cyclopropylamino)oxolan-3-ol has two chiral centers, at carbon 3 and carbon 4 of the oxolane ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair, as are the (3R,4S) and (3S,4R) isomers. One would expect the CD spectra of the (3R,4R) and (3S,4S) isomers to be mirror images. Similarly, the spectra for the (3R,4S) and (3S,4R) pair would be mirror images, but distinct from the former pair due to the different relative stereochemistry (cis vs. trans).

Illustrative CD Spectral Data

The following table represents hypothetical CD spectral data for the enantiomeric pair (3R,4R)- and (3S,4S)-4-(cyclopropylamino)oxolan-3-ol to illustrate the expected relationship between their spectra.

| Stereoisomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (3R,4R)-4-(Cyclopropylamino)oxolan-3-ol | 215 | +8,500 |

| (3S,4S)-4-(Cyclopropylamino)oxolan-3-ol | 215 | -8,500 |

This is a hypothetical data table created for illustrative purposes.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. kud.ac.inwikipedia.org When plane-polarized light passes through a chiral sample, the plane of polarization is rotated. The magnitude and direction of this rotation change as the wavelength of the incident light changes. wikipedia.org An ORD spectrum is a plot of the specific rotation [α] versus wavelength. kud.ac.in

The phenomenon underlying ORD is circular birefringence, where left- and right-circularly polarized light travel at different speeds through the chiral medium. kud.ac.inwikipedia.org In the vicinity of an absorption band of a chromophore, the ORD curve exhibits a characteristic shape known as a Cotton effect, which is directly related to the CD spectrum through the Kronig-Kramers relations. pg.edu.pl A positive Cotton effect in ORD shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

Similar to CD spectroscopy, ORD is highly sensitive to the stereochemistry of a molecule. Enantiomers will display ORD curves that are mirror images of each other at all wavelengths. pg.edu.pl Therefore, ORD can also be used to determine the absolute configuration of chiral molecules. kud.ac.in While CD spectroscopy has become more common for stereochemical studies due to its simpler spectra in regions with multiple chromophores, ORD remains a valuable complementary technique. creative-biostructure.com

Illustrative ORD Spectral Data

The following table provides a hypothetical representation of ORD data for the enantiomeric pair (3R,4R)- and (3S,4S)-4-(cyclopropylamino)oxolan-3-ol, demonstrating the expected mirror-image relationship of their ORD curves.

| Wavelength (nm) | Specific Rotation [α] for (3R,4R) isomer | Specific Rotation [α] for (3S,4S) isomer |

| 600 | +15.0 | -15.0 |

| 500 | +25.0 | -25.0 |

| 400 | +40.0 | -40.0 |

| 300 | +75.0 | -75.0 |

| 250 | +200.0 | -200.0 |

| 220 | -150.0 | +150.0 |

This is a hypothetical data table created for illustrative purposes.

Computational and Theoretical Chemical Investigations of 4 Cyclopropylamino Oxolan 3 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are pivotal in exploring the three-dimensional arrangements of atoms in a molecule, known as conformers, and their relative energies.

Energy Minimization and Conformational Sampling

To begin a computational study of 4-(Cyclopropylamino)oxolan-3-ol, a systematic search for its stable conformers would be necessary. This process involves energy minimization, where the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. Conformational sampling methods, such as molecular dynamics simulations or Monte Carlo techniques, would then be employed to explore the full range of possible conformations. This allows for the identification of all low-energy structures and the understanding of the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, providing insight into the molecule's dynamic behavior in solution.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties and reactivity.

Electronic Structure and Reactivity Predictions (e.g., frontier molecular orbitals)

Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of 4-(Cyclopropylamino)oxolan-3-ol. A key aspect of this would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. Furthermore, the calculation of electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Simulation of Spectroscopic Properties

Quantum chemical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 4-(Cyclopropylamino)oxolan-3-ol, the simulation of its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants would be particularly valuable. This would aid in the interpretation of experimental NMR spectra and confirm the predicted dominant conformations in solution. Additionally, the simulation of its infrared (IR) spectrum would help in assigning the vibrational modes of the molecule, providing further structural confirmation.

Transition State Analysis for Proposed Reaction Mechanisms

Understanding the mechanisms of reactions involving 4-(Cyclopropylamino)oxolan-3-ol would require transition state analysis. This involves locating the transition state structures for proposed reaction pathways and calculating their energies. This information is vital for determining the activation energies and reaction rates, thereby providing a detailed picture of the reaction kinetics. For instance, the mechanism of reactions involving the nucleophilic cyclopropylamino group or the hydroxyl group could be thoroughly investigated using these computational methods.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are computational experiments that allow researchers to observe the motion of atoms and molecules over time. By simulating different physiological environments, one can predict how 4-(Cyclopropylamino)oxolan-3-ol will behave in vivo.

In an aqueous solution, MD simulations can reveal the conformational landscape of the compound. The polar hydroxyl (-OH) and secondary amine (-NH-) groups are expected to form hydrogen bonds with surrounding water molecules, which dictates the compound's solubility and orientation. The simulations can map the rotational freedom around the C-N bond connecting the cyclopropyl (B3062369) group to the oxolane ring, identifying the most stable (lowest energy) conformations. The flexibility of the five-membered oxolane ring, which can adopt various "envelope" and "twist" conformations, is another critical aspect that MD simulations can clarify, showing how interactions with water influence the ring's puckering.

When simulated within a lipid bilayer, a model for a cell membrane, the behavior of 4-(Cyclopropylamino)oxolan-3-ol is governed by its amphiphilic character. The polar groups will likely orient towards the polar head groups of the phospholipids, while the non-polar cyclopropyl and tetrahydrofuran (B95107) rings may penetrate the hydrophobic core of the membrane. MD simulations can track the compound's diffusion across the membrane, its preferred depth of insertion, and its influence on local membrane properties like fluidity and thickness. This information is crucial for understanding how the compound might reach intracellular targets.

In Silico Ligand-Receptor Interaction Modeling

To investigate the potential biological activity of 4-(Cyclopropylamino)oxolan-3-ol, computational modeling of its interaction with protein targets is an essential step.

Molecular docking predicts the preferred orientation of a molecule (a ligand) when it binds to the active site of a protein (a receptor). This technique is fundamental in screening for potential drug candidates. For 4-(Cyclopropylamino)oxolan-3-ol, docking studies would be conducted against a range of hypothesized protein targets, selected based on the desired therapeutic application, such as enzymes or receptors in the central nervous system.

The process involves preparing a 3D model of the ligand and obtaining a high-resolution structure of the target protein, often from a public repository like the Protein Data Bank (PDB). A docking algorithm then systematically fits the ligand into the protein's binding site, generating numerous possible binding poses. Each pose is evaluated using a scoring function that estimates the binding affinity. The results identify the most likely binding modes and the key intermolecular interactions that stabilize the ligand-receptor complex.

Table 1: Representative Molecular Docking Results for 4-(Cyclopropylamino)oxolan-3-ol with a Hypothesized Kinase Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | A more negative value indicates stronger predicted binding affinity. |

| Interacting Residues | LYS-72, GLU-91, LEU-135, VAL-23 | Key amino acids in the binding site predicted to interact with the ligand. |

| Hydrogen Bonds | 2 | Number of predicted hydrogen bonds between the ligand and the receptor. |

| Interacting Atom (Ligand) | O (hydroxyl), N (amine) | Atoms on the ligand involved in hydrogen bonding with the receptor. |

| Interacting Atom (Receptor) | NH (LYS-72), CO (GLU-91) | Atoms on the receptor's amino acids involved in hydrogen bonding. |

Following docking, more sophisticated calculations are performed to refine the understanding of the binding event.

Binding Energy Calculations , often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, provide a more accurate estimate of the binding free energy. This value helps in ranking potential ligands and predicting their potency. The calculation considers various energy components, including electrostatic interactions, van der Waals forces, and the energy cost of desolvating the ligand and the binding site.

Interaction Fingerprints offer a detailed, binary representation of the ligand-receptor interactions. Each "bit" in the fingerprint corresponds to a specific interaction with a particular amino acid residue (e.g., hydrogen bond, hydrophobic contact, salt bridge). By comparing the interaction fingerprint of 4-(Cyclopropylamino)oxolan-3-ol with those of known inhibitors of a target, researchers can predict whether it is likely to have a similar mechanism of action. This detailed map of interactions is invaluable for guiding the rational design of more potent and selective analogs. nih.gov

Table 2: Sample Interaction Fingerprint Data for 4-(Cyclopropylamino)oxolan-3-ol

| Residue | Interaction Type | Present (1) / Absent (0) |

| LYS-72 | Hydrogen Bond (Donor) | 1 |

| GLU-91 | Hydrogen Bond (Acceptor) | 1 |

| VAL-23 | Hydrophobic | 1 |

| LEU-135 | Hydrophobic | 1 |

| ASP-145 | Ionic | 0 |

| PHE-80 | Pi-Stacking | 0 |

Information regarding the chemical compound 4-(Cyclopropylamino)oxolan-3-ol is not available in the searched resources.

Extensive searches for scholarly articles and research data specifically focusing on the mechanistic and cellular interactions of "4-(Cyclopropylamino)oxolan-3-ol" did not yield any specific results. Consequently, the generation of an article with the requested detailed research findings, data tables, and specific mechanistic insights is not possible at this time.

The lack of available information prevents a scientifically accurate response to the user's request for content on the following topics for this particular compound:

Identification and Validation of Potential Molecular Targets: No studies detailing protein binding, enzyme inhibition or activation, or receptor binding affinity for 4-(Cyclopropylamino)oxolan-3-ol were found.

Elucidation of Cellular Mechanisms of Action: There is no available research on the pathway analysis, signaling cascade modulation, cellular uptake, or intracellular localization of this compound.

Therefore, the requested article cannot be generated.

Mechanistic Research on Molecular and Cellular Interactions

Investigation of Stereoisomer-Specific Interactions and Enantioselective Recognition

[Content could not be generated as no relevant research was found.]

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Purity Assessment, Quantification, and Isomer Separation

Chromatographic techniques are central to the analytical workflow for 4-(Cyclopropylamino)oxolan-3-ol, enabling the separation and quantification of the main component from impurities and its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity and assay determination of 4-(Cyclopropylamino)oxolan-3-ol. Due to the compound's lack of a strong chromophore, detection methods such as UV detection at low wavelengths (e.g., 200-220 nm), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are employed. A reversed-phase HPLC method is typically developed for routine analysis.

A hypothetical HPLC method for the analysis of 4-(Cyclopropylamino)oxolan-3-ol is presented below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD or CAD |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the polar and non-volatile 4-(Cyclopropylamino)oxolan-3-ol by Gas Chromatography (GC) is challenging. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. Common derivatization approaches for amines and alcohols include silylation or acylation. libretexts.org Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) ethers and amines. thermofisher.com

A proposed GC method for the analysis of the derivatized compound is as follows:

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Split Ratio | 20:1 |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of two stereocenters in 4-(Cyclopropylamino)oxolan-3-ol necessitates the development of a stereoselective method to separate and quantify the four possible stereoisomers. Chiral HPLC is the most common technique for this purpose. The selection of the chiral stationary phase (CSP) is critical and is often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point for method development.

A representative chiral HPLC method is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

| Injection Volume | 5 µL |

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the structural elucidation of impurities and for achieving low detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the identification and quantification of trace-level impurities. For a compound like 4-(Cyclopropylamino)oxolan-3-ol, electrospray ionization (ESI) in the positive ion mode is typically effective due to the basic nature of the secondary amine.

A proposed LC-MS method would utilize similar chromatographic conditions as the HPLC method, with the mass spectrometer settings optimized for the target analyte.

| MS Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Scan Range | m/z 50-500 |

Under these conditions, the protonated molecule [M+H]⁺ would be expected as the parent ion. Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the fragmentation pathways, which can aid in the structural confirmation of the main peak and the identification of unknown impurities. The fragmentation of the cyclopropyl (B3062369) group and the oxolane ring would likely produce characteristic product ions. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of the derivatized 4-(Cyclopropylamino)oxolan-3-ol provides complementary information to LC-MS. The electron ionization (EI) source in a GC-MS system induces extensive fragmentation, generating a characteristic mass spectrum that serves as a fingerprint for the compound and its impurities. nih.gov The fragmentation pattern would likely involve cleavage of the cyclopropyl ring and fragmentation of the derivatized oxolane ring. miamioh.edu

The GC conditions would be similar to those described for GC-FID, with the mass spectrometer acquiring data over a suitable mass range.

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Scan Range | m/z 40-550 |

The combination of these advanced analytical techniques provides a robust framework for the comprehensive characterization of 4-(Cyclopropylamino)oxolan-3-ol, ensuring its quality and facilitating its development.

NMR-coupled Techniques (e.g., LC-NMR)

The structural elucidation of 4-(Cyclopropylamino)oxolan-3-ol and the identification of its potential impurities are critical aspects of its analytical profile. While standard NMR provides invaluable structural information, the coupling of liquid chromatography with NMR (LC-NMR) offers a powerful tool for the direct analysis of complex mixtures, enabling the separation and characterization of components in a single run.

LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural information provided by NMR spectroscopy. This hyphenated technique is particularly advantageous for identifying and characterizing process-related impurities and degradation products that may be present in the 4-(Cyclopropylamino)oxolan-3-ol matrix.

Modes of LC-NMR Operation:

| Mode | Description | Application for 4-(Cyclopropylamino)oxolan-3-ol Analysis |

| On-flow | NMR spectra are acquired continuously as the eluent from the HPLC flows through the NMR detection cell. | Rapid screening of the sample to get a general overview of the components. Due to lower sensitivity, it is best for major components. |

| Stopped-flow | The HPLC flow is halted when a peak of interest is in the NMR detection cell, allowing for longer acquisition times and the use of more complex NMR experiments (e.g., 2D NMR) for detailed structural elucidation. | In-depth structural analysis of specific impurities or isomers of 4-(Cyclopropylamino)oxolan-3-ol that are separated by the HPLC. |

| Loop-collection | Fractions corresponding to specific chromatographic peaks are collected in loops and then transferred to the NMR spectrometer for analysis. | Allows for even longer acquisition times and the use of different solvents, which can be beneficial for challenging structural determinations of minor components. |

The application of LC-NMR in the analysis of 4-(Cyclopropylamino)oxolan-3-ol would involve the development of a suitable chromatographic method to separate the main compound from its impurities. The subsequent online NMR analysis would provide detailed structural information, including proton and carbon environments, and stereochemical relationships, which are crucial for the unambiguous identification of all species.

Development and Validation of Robust Quantitative Analytical Methods

Once the structure of 4-(Cyclopropylamino)oxolan-3-ol and its potential impurities are well-understood, the next critical step is the development and validation of a robust quantitative analytical method. This method is essential for determining the purity of the compound and for quantifying any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose due to its sensitivity, specificity, and reproducibility.

The development of a quantitative HPLC method for 4-(Cyclopropylamino)oxolan-3-ol would involve the systematic optimization of various parameters, including:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8) and column dimensions to achieve optimal separation.

Mobile Phase Composition: Optimizing the solvent system (e.g., acetonitrile, methanol, water) and pH to ensure good peak shape and resolution.

Detection Wavelength: Selecting a UV wavelength where 4-(Cyclopropylamino)oxolan-3-ol and its impurities have adequate absorbance.

Flow Rate and Temperature: Adjusting these parameters to fine-tune the separation.

Validation of the Quantitative Method:

Method validation is a regulatory requirement and ensures that the developed analytical method is suitable for its intended purpose. The validation of a quantitative HPLC method for 4-(Cyclopropylamino)oxolan-3-ol would be performed according to the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for 4-(Cyclopropylamino)oxolan-3-ol should be well-resolved from any impurity peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the nominal concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, and temperature are slightly varied. |

The successful development and validation of such a quantitative method would ensure the reliable and accurate determination of the purity of 4-(Cyclopropylamino)oxolan-3-ol, which is essential for its use in the synthesis of high-quality pharmaceutical products.

Q & A

Basic: What are the recommended synthetic routes for 4-(cyclopropylamino)oxolan-3-ol, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of 4-(cyclopropylamino)oxolan-3-ol typically involves multi-step strategies, including:

- Cyclopropane Ring Formation: Cyclopropylamine can be introduced via nucleophilic substitution or reductive amination under controlled pH and temperature to preserve stereochemistry .

- Oxolane Ring Construction: Ring-closing reactions (e.g., acid-catalyzed cyclization of diols or epoxide intermediates) are critical. Solvent polarity and catalyst choice (e.g., H₂SO₄ for acid catalysis) influence regioselectivity .

- Stereochemical Control: Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) are required to isolate the desired (3R,4S) or (3S,4R) enantiomers. Racemic mixtures (e.g., "rac-(3R,4S)" variants) are common without enantioselective catalysis .

Basic: What spectroscopic techniques are most effective for characterizing 4-(cyclopropylamino)oxolan-3-ol?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., J values for oxolane protons) and cyclopropylamino group splitting patterns. DEPT-135 confirms tertiary carbons .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (C₇H₁₃NO₂) and detects fragmentation pathways (e.g., loss of H₂O or cyclopropane ring cleavage) .

- X-ray Crystallography: Resolves absolute configuration, as seen in structurally analogous compounds (e.g., (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) .

Advanced: How do steric and electronic effects of the cyclopropylamino group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The cyclopropylamino group exhibits:

- Steric Hindrance: The rigid cyclopropane ring restricts rotational freedom, favoring axial attack in SN2 mechanisms. This is critical in reactions with bulky electrophiles (e.g., alkyl halides) .

- Electronic Effects: The amino group’s lone pair donates electron density, enhancing nucleophilicity. However, ring strain in cyclopropane partially offsets this, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF) .

Data Contradiction Note: Some studies report reduced reactivity compared to acyclic amines due to strain, while others highlight enhanced selectivity in chiral environments .

Advanced: What strategies mitigate racemization during functionalization of 4-(cyclopropylamino)oxolan-3-ol?

Methodological Answer:

Racemization risks arise during:

- Acylation/alkylation: Use mild bases (e.g., K₂CO₃ instead of NaH) and low temperatures (−20°C) to prevent epimerization .

- Oxidation: Avoid strong oxidizing agents (e.g., KMnO₄) that disrupt stereocenters. Catalytic hydrogenation or TEMPO-mediated oxidation preserves configuration .

- Protection/Deprotection: Temporary protection of the hydroxyl group (e.g., TBS ethers) stabilizes the stereocenter during subsequent reactions .

Advanced: How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: The oxolane ring’s puckering and cyclopropylamino group’s orientation influence binding to hydrophobic pockets (e.g., in kinase inhibitors). Molecular dynamics simulations predict favorable binding when the hydroxyl group forms hydrogen bonds with catalytic residues .

- Comparative Analysis: Analogues with larger substituents (e.g., bromophenyl in ) show reduced bioavailability due to steric clashes, whereas smaller groups (e.g., methyl) improve membrane permeability .

Basic: What solvents and conditions optimize the compound’s stability in storage?

Methodological Answer:

- Storage Conditions: Anhydrous environments (e.g., sealed vials with molecular sieves) prevent hydrolysis of the oxolane ring. Recommended solvents: anhydrous DMSO or ethanol at −20°C .

- Degradation Pathways: Exposure to light or moisture leads to ring-opening (detectable via HPLC monitoring at 254 nm) .

Advanced: How can contradictory data on the compound’s solubility in aqueous vs. organic media be reconciled?

Data Contradiction Analysis:

- pH-Dependent Solubility: The hydroxyl and amino groups confer amphiphilic properties. At pH < 4, protonation of the amino group increases water solubility (>50 mg/mL), while neutral pH favors organic solubility (e.g., in chloroform) .

- Salt Formation: Hydrochloride salts improve aqueous solubility for biological assays, as demonstrated in structurally similar flavan-3-ol derivatives .

Advanced: What catalytic systems enable enantioselective synthesis of 4-(cyclopropylamino)oxolan-3-ol?

Methodological Answer:

- Chiral Ligands: Ru(II)-BINAP complexes promote asymmetric hydrogenation of ketone intermediates to yield >90% enantiomeric excess (ee) .

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution, achieving 85–95% ee for (3R,4S) configurations .

Basic: What are the key safety considerations when handling 4-(cyclopropylamino)oxolan-3-ol?

Methodological Answer:

- Toxicity Profile: Limited acute toxicity data exist, but structural analogues (e.g., pyrazole derivatives) suggest moderate cytotoxicity (IC₅₀ > 50 µM in HEK293 cells). Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal: Neutralize with dilute HCl before disposal to avoid environmental release of reactive amines .

Advanced: How can computational chemistry guide the design of 4-(cyclopropylamino)oxolan-3-ol derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the oxolane ring) with bioactivity using Hammett constants and docking scores .

- DFT Calculations: Predict reaction transition states (e.g., for cyclopropane ring-opening) to optimize synthetic pathways and avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.